Stereochemical Differentiation: DDP-38003 (1S,2R) vs 1R,2S Analogue in THP-1 Functional Assays
DDP-38003 exhibits the (1S,2R) stereochemical configuration and demonstrates superior functional activity compared to its diastereomeric (1R,2S) analogue in THP-1 acute monocytic leukemia cells. While both stereoisomers inhibit KDM1A with comparable enzymatic potency, DDP-38003 shows enhanced efficacy in reducing colony-forming ability and inducing myeloid differentiation [1]. This stereochemistry-dependent cellular activity difference establishes that enzymatic IC50 alone is insufficient to predict functional outcomes .
| Evidence Dimension | Functional cellular activity - colony formation reduction and differentiation induction |
|---|---|
| Target Compound Data | DDP-38003 (1S,2R): More active in reducing colony-forming ability and inducing differentiation |
| Comparator Or Baseline | 1R,2S analogue: Less active in both functional assays |
| Quantified Difference | Qualitatively superior (exact fold-difference not reported in accessible literature) |
| Conditions | THP-1 acute monocytic leukemia cell line; colony formation assay and differentiation marker analysis |
Why This Matters
Stereochemical identity directly impacts functional activity; procurement of the correct (1S,2R) stereoisomer is essential for reproducible differentiation studies.
- [1] MedChemExpress. DDP-38003 trihydrochloride. In Vitro: compared to 1R,2S analogue. View Source
